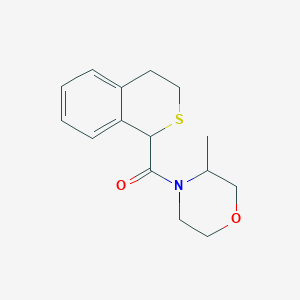
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, also known as DIMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may explain its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone can have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis (programmed cell death) in cancer cells. 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has also been shown to have antioxidant properties, which may protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been shown to be stable under various conditions, making it a useful tool for studying its effects on biological systems. However, one limitation of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including:
1. Further studies on the mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, which may lead to the development of new drugs targeting specific enzymes and signaling pathways.
2. Exploration of the potential applications of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in materials science, including the synthesis of new polymers and nanoparticles.
3. Investigation of the potential environmental impact of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including its persistence and toxicity in water sources.
4. Development of new methods for synthesizing 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, which may improve its efficiency and yield.
5. Exploration of the potential use of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in combination with other drugs or therapies for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone involves the reaction of 3-methylmorpholine-4-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydride. The resulting compound is then reacted with N-methylmorpholine to form the final product.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied as a potential pollutant in water sources.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-11-10-18-8-7-16(11)15(17)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRWCZZAKRMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)

![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)

![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)